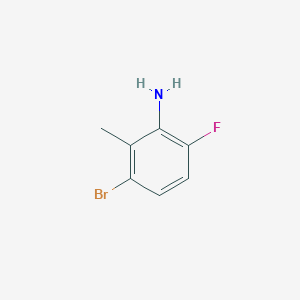

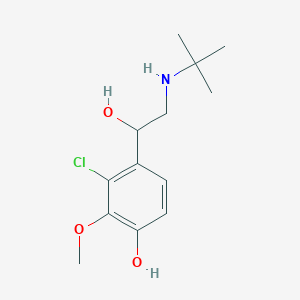

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been described in patents . For example, a process for the preparation of aminosulfone intermediates for the synthesis of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, which is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α, has been provided .Applications De Recherche Scientifique

Advanced Oxidation Processes for Degradation of Compounds

Advanced oxidation processes (AOPs) are gaining attention due to the increasing accumulation of recalcitrance compounds in the environment. AOP systems are used for treating various compounds, including acetaminophen (ACT), from aqueous mediums. The degradation of ACT through AOPs generates different kinetics, mechanisms, and by-products. This process involves using the Fukui function for predicting the most reactive sites in the ACT molecule, which could potentially be applied to similar compounds like (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid. The study also discusses the biotoxicity of various by-products and the need for proper treatment before release into the environment to avoid ecosystem threats Qutob, Hussein, Alamry, & Rafatullah, 2022.

Bacterial Catabolism of Indole-3-acetic Acid

Indole-3-acetic acid (IAA) is a molecule with various biological functions, especially as a growth hormone in plants. The catabolism or assimilation of IAA by microorganisms is facilitated by gene clusters like iac (for aerobic degradation to catechol) and iaa (for anaerobic conversion to 2-aminobenzoyl-CoA). This review focuses on the products, reactions, and pathways of these gene clusters, highlighting the potential exploitation of IAA as a carbon, nitrogen, and energy source and its interference with IAA-dependent processes in other organisms. This knowledge can provide insights into the potential bacterial interactions with similar compounds like this compound Laird, Flores, & Leveau, 2020.

Global Trends in Toxicology Studies of Herbicides

Research on the toxicology and mutagenicity of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) has advanced rapidly. This review utilizes scientometric methods to summarize and visualize the development in this field. The research trends focus on occupational risk, neurotoxicity, resistance to herbicides, and the effects on non-target species. Although this review specifically addresses 2,4-D, the methodologies and insights could be relevant for assessing the environmental and biological impact of related compounds such as this compound Zuanazzi, Ghisi, & Oliveira, 2020.

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHMDDPZZGLVAD-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C(=O)O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](C(=O)O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)

![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)